molecular formula C12H10N2S B189665 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 25968-20-1

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B189665
CAS No.: 25968-20-1
M. Wt: 214.29 g/mol
InChI Key: DCMZKFFVBKTHRE-UHFFFAOYSA-N
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Description

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole can be synthesized through a multi-step process involving the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives reacting with amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-9-8-15-12-13-11(7-14(9)12)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMZKFFVBKTHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319826
Record name NSC351164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25968-20-1
Record name NSC351164
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC351164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole
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3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole
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3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole
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3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole
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3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole
Reactant of Route 6
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole

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